Gallium, tris(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:
GaCl3+3p-TolMgBr→Ga(p-Tol)3+3MgBrCl
This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tri-p-tolylgallium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxides.
Reduction: Can be reduced to lower oxidation states of gallium.
Substitution: Undergoes substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employs halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Produces lower oxidation state gallium compounds.
Substitution: Results in the formation of halogenated gallium compounds.
Scientific Research Applications
Tri-p-tolylgallium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.
Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.
Industry: Utilized in the production of semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Triethylgallium: Another organogallium compound with similar properties but different reactivity.
Trimethylgallium: Known for its use in metalorganic vapor phase epitaxy (MOVPE) for semiconductor production.
Triphenylgallium: Shares structural similarities but has different applications and reactivity .
Uniqueness
Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .
Properties
CAS No. |
18797-37-0 |
---|---|
Molecular Formula |
C21H21Ga |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
tris(4-methylphenyl)gallane |
InChI |
InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI Key |
XMGDANCQJJDPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.